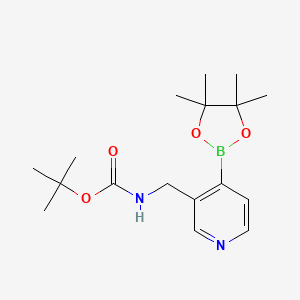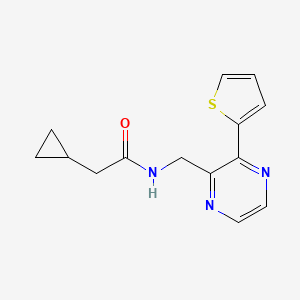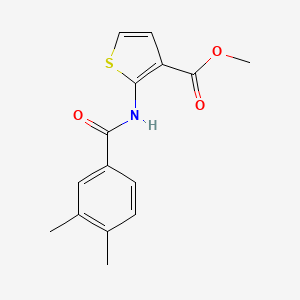![molecular formula C22H18N4O5S2 B2959176 4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide CAS No. 683259-61-2](/img/structure/B2959176.png)
4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C22H18N4O5S2. It has an average mass of 482.532 Da and a monoisotopic mass of 482.071869 Da .
Synthesis Analysis
The synthesis of benzothiazoles, which is a part of the compound, has been extensively studied. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has also been proposed .Molecular Structure Analysis
The molecular structure of “4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is complex, consisting of multiple rings and functional groups. The benzothiazole ring is a key structural feature, and the compound also contains a benzyl(methyl)sulfamoyl group and a nitro group .Scientific Research Applications
Microbial Mediation and Environmental Impact
Compounds related to sulfamethoxazole, a sulfonamide antibiotic, have been studied for their transformation under denitrifying conditions, which is important for understanding their environmental fate. The study by Nödler et al. (2012) found that sulfamethoxazole can undergo transformations leading to both reversible and non-reversible products in water/sediment systems, indicating the complex environmental behaviors of such compounds Nödler, K., Licha, T., Barbieri, M., & Pérez, S. (2012). Water Research.
Anticancer Potential
Benzothiazole derivatives have been synthesized and evaluated for their potential as antitumor agents. Yoshida et al. (2005) designed and synthesized a biologically stable benzothiazole derivative that exhibited significant in vivo inhibitory effects on tumor growth, highlighting the therapeutic potential of such compounds in cancer research Yoshida, M., Hayakawa, I., Hayashi, N., Agatsuma, T., Oda, Y., Tanzawa, F., Iwasaki, S., Koyama, K., Furukawa, H., Kurakata, S., & Sugano, Y. (2005). Bioorganic & Medicinal Chemistry Letters.
Enzyme Inhibition for Therapeutic Applications
Sulfonamide compounds, including those with benzamide moieties, have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which is relevant for developing therapeutics for conditions like glaucoma, epilepsy, and cancer. Ulus et al. (2013) synthesized novel acridine and bis acridine sulfonamides, showing significant inhibitory activity against specific carbonic anhydrase isoforms Ulus, R., Yeşildağ, I., Tanc, M., Bülbül, M., Kaya, M., & Supuran, C. (2013). Bioorganic & Medicinal Chemistry.
Antimicrobial Activity
The synthesis and evaluation of sulfonamide compounds, including those containing benzothiazole, have been explored for antimicrobial applications. Jagtap et al. (2010) synthesized novel fluorine-substituted sulfonamide benzothiazole derivatives and screened them for antimicrobial activity, demonstrating the potential of such compounds in combating microbial infections Jagtap, V., Jaychandran, E., Sreenivasa, G., & Sathe, B. (2010). International Journal of Pharma and Bio Sciences.
properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S2/c1-25(14-15-5-3-2-4-6-15)33(30,31)18-10-7-16(8-11-18)21(27)24-22-23-19-12-9-17(26(28)29)13-20(19)32-22/h2-13H,14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRKXWQLFWRZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2959097.png)
![[(6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2959099.png)


![5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B2959106.png)

![4-[(Allylamino)sulfonyl]benzoic acid](/img/structure/B2959110.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]adamantane-1-carboxamide](/img/structure/B2959111.png)
![1-Benzyl-3-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]urea](/img/structure/B2959112.png)

